molecular formula C4H4N2O2 B1311642 Uracil-2-13C CAS No. 35803-45-3

Uracil-2-13C

Cat. No. B1311642
Key on ui cas rn: 35803-45-3
M. Wt: 113.08 g/mol
InChI Key: ISAKRJDGNUQOIC-AZXPZELESA-N
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Patent
US07098332B2

Procedure details

A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with uracil (185.0 g, 1650 mmol) (Aldrich), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde) (Aldrich), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) (Aldrich) in water (1.445 L). The mixture was stirred at 50–52° C. for 68 hours. TLC analysis indicated complete reaction. After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL, the residue was diluted with acetone (500 mL). The resulting precipitate was collected by filtration, washed with acetone, and dried by suction, then at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid. The combined mother liquor and washes were concentrated to a volume of ca. 100 mL and a solution of hydroxylamine hydrochloride (27.52 g, 396.0 mmol, Aldrich) in water (100 mL) was added. The resulting precipitate was collected by filtration, washed with acetone, and dried by suction to give second crop of crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (34 g) as a white solid. The two lots were combined (244 g, 4% overweight) and used directly in the next step.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
59.95 g
Type
reactant
Reaction Step Three
Quantity
27.52 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.445 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH2:9]=[O:10].[OH-].[K+].Cl.NO>O>[OH:10][CH2:9][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
185 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
61.5 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
59.95 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
27.52 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.445 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 50–52° C. for 68 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL
ADDITION
Type
ADDITION
Details
the residue was diluted with acetone (500 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The combined mother liquor and washes were concentrated to a volume of ca. 100 mL
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
OCC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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